KPT-185

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

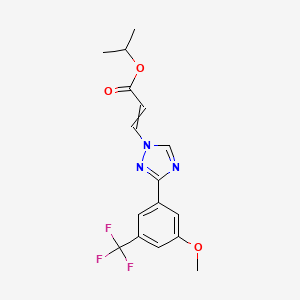

IUPAC Name |

propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-185: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a crucial nuclear transport protein responsible for the export of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[2][3] In many cancer types, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs, thereby promoting oncogenesis.[1][4] this compound and its orally bioavailable analog, Selinexor (B610770) (KPT-330), represent a novel therapeutic strategy by blocking this export process, forcing the nuclear retention and reactivation of TSPs, and ultimately leading to selective apoptosis of cancer cells.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: XPO1 Inhibition

The primary mechanism of action of this compound is the covalent, slowly reversible inhibition of XPO1.[1] This binding event physically obstructs the cargo-binding pocket of XPO1, preventing it from interacting with and exporting its protein and RNA cargo from the nucleus. The consequences of this inhibition are pleiotropic, impacting multiple critical cellular processes that are dysregulated in cancer.

Signaling Pathway Diagram

Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and oncogene mRNAs.

Key Downstream Effects in Cancer Cells

Nuclear Retention and Reactivation of Tumor Suppressor Proteins

By blocking their export, this compound forces the accumulation of key TSPs within the nucleus. This includes p53, p21, p27, and the inhibitor of NF-κB, IκB-α.[4][5] The nuclear retention of these proteins restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest.[2][4] Studies have shown that this compound's effects can be both p53-dependent and independent.[2][6]

Inhibition of Oncogene Translation and Ribosome Biogenesis

This compound also blocks the nuclear export of essential components for protein synthesis, including ribosomal subunits and certain oncogenic mRNAs like c-Myc, Bcl-2, and Cyclin D1.[3][6][7] This leads to a reduction in the translation of key oncoproteins and impairs overall ribosome biogenesis, further contributing to the anti-proliferative effects of the compound.[6][7]

Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis.[8][9] This is triggered by the nuclear accumulation of TSPs and the downregulation of anti-apoptotic proteins.[4][9] this compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from leukemia, lymphoma, and solid tumors.[6][8][10] Additionally, this compound can cause cell cycle arrest, primarily at the G1 phase, by increasing the nuclear levels of cell cycle inhibitors like p21 and p27.[4][8][9]

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related SINE compounds across various cancer cell lines.

| Compound | Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |

| This compound | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 14 T-ALL lines | 16 - 395 | [9] |

| Acute Myeloid Leukemia (AML) | AML cell lines and primary blasts | 100 - 500 | [8] | |

| Non-Hodgkin Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | [8] | |

| Mantle Cell Lymphoma (MCL) | Z138, Jeko-1 | 50 - 100 | [6] | |

| Ovarian Cancer | A2780, A2780CP20, etc. | 110 - 500 | [10] | |

| Uterine Cancer | Hec265, SPEC2, Ishikawa | 110 - 500 | [10] | |

| Colon Cancer | Lovo | ~500 | [11] | |

| Colon Cancer | HT29 | 1000 - 3000 | [11] | |

| Selinexor (KPT-330) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4, Jurkat, etc. | 34 - 203 | [9][12] |

| Liposarcoma | LPS141, MLS402, SW872, SA4 | Dose-dependent growth inhibition | [4][13] | |

| Colorectal Cancer | HCT8, HCT116 | 100 - 300 | [14] | |

| Verdinexor (KPT-335) | Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly3, OCI-Ly10, CLBL1 | 2.1 - 41.8 | [15][16] |

| T-cell Lymphoma | Jurkat | 0.3 | [15][16] |

Experimental Protocols

General Experimental Workflow

Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cells.

Cell Viability Assay (WST-1 Method)

-

Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation.

-

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5x10^4 cells per well in 100 µL of complete medium.[16]

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[8]

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[8]

-

Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[8]

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software (e.g., Prism).[16]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for specific time points (e.g., 6, 13, 24 hours).[9]

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9][11]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Treat cells with this compound or DMSO for a specified duration (e.g., 24 hours).[4][9]

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[11]

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the expression and localization of target proteins.

-

Protocol:

-

Treat cells with this compound or DMSO.

-

For whole-cell lysates, lyse cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., XPO1, p53, p21, cleaved caspase-3, GAPDH) overnight at 4°C.[4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound represents a targeted therapeutic approach that leverages the dependence of cancer cells on the nuclear export machinery. By inhibiting XPO1, this compound effectively restores the function of endogenous tumor suppressor mechanisms while simultaneously impeding the production of key oncoproteins. The preclinical data strongly support its potent anti-cancer activity across a broad range of malignancies. The detailed methodologies provided in this guide serve as a foundation for further research into the nuanced mechanisms of SINE compounds and their potential applications in oncology. The continued investigation of this compound and its analogs is crucial for the development of novel and effective cancer therapies.

References

- 1. oaepublish.com [oaepublish.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

KPT-185: A Technical Guide to its Binding Affinity and Kinetics with CRM1/XPO1

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a crucial nuclear export protein responsible for the translocation of a wide array of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm. In various malignancies, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical cellular regulators. This compound, as a Selective Inhibitor of Nuclear Export (SINE), covalently binds to a specific cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of CRM1, thereby blocking the nuclear export of cargo proteins and restoring their tumor-suppressive functions. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with CRM1/XPO1, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and pathways.

Data Presentation: Quantitative Analysis of this compound Interaction with CRM1/XPO1

While specific kinetic constants such as the dissociation constant (Kd), on-rate (kon), and off-rate (koff) for the direct binding of this compound to CRM1/XPO1 are not extensively reported in publicly available literature, its biological activity is well-characterized through half-maximal inhibitory concentrations (IC50) in various cancer cell lines. The binding is known to be covalent and slowly reversible.[1]

| Parameter | Value | Cell Line/System | Reference |

| Binding Mechanism | Covalent, slowly reversible | Recombinant CRM1 | |

| Binding Site | Cysteine 528 (Cys528) | Human CRM1 | [2] |

| IC50 | ~25 nM (median) | Non-Hodgkin's Lymphoma (NHL) cell panel | [3] |

| IC50 | 100-500 nM | Acute Myeloid Leukemia (AML) cell lines | [4][5] |

| IC50 | 16-395 nM | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | [2][4] |

| IC50 | 132-144 nM | Mantle Cell Lymphoma (MCL) cell lines | [6] |

| Reversibility | 40-60% inhibition reversed after 24 hours | Biochemical assays | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the binding affinity and kinetics of covalent inhibitors like this compound. Below are methodologies for key experiments that can be employed to characterize the interaction between this compound and CRM1/XPO1.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information on the binding mode of this compound to CRM1.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant human CRM1/XPO1. For structural studies with this compound, a mutant version of Saccharomyces cerevisiae CRM1 (ScCRM1) with a Threonine to Cysteine substitution at position 539 (T539C) can be used to mimic the human Cys528.[3]

-

Complex Formation: Incubate the purified CRM1 protein with a molar excess of this compound to ensure covalent modification. The formation of the complex can be verified by mass spectrometry.

-

Crystallization: Screen for crystallization conditions using various commercially available kits. Crystals of the this compound-CRM1 complex are typically grown using the hanging-drop vapor-diffusion method.[3]

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. The structure is then solved by molecular replacement using a previously determined CRM1 structure as a search model.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. For covalent inhibitors, ITC can be adapted to study the kinetics of the covalent bond formation.

Methodology:

-

Sample Preparation: Prepare solutions of purified CRM1/XPO1 and this compound in the same, well-dialyzed buffer to minimize heats of dilution. Degas all solutions prior to use.[7][8]

-

ITC Experiment: Load the CRM1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.[7]

-

Titration: Perform a series of injections of this compound into the CRM1 solution while monitoring the heat released or absorbed.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of this compound to CRM1. This binding isotherm can be fitted to various models to extract thermodynamic parameters. For covalent inhibitors, the analysis can be more complex, often requiring specialized models that account for the two-step process of initial non-covalent binding followed by covalent bond formation.[9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (CRM1) immobilized on a sensor surface. It is a powerful tool for determining the kinetics of both non-covalent and covalent interactions.

Methodology:

-

Chip Preparation and Ligand Immobilization: Immobilize purified CRM1/XPO1 onto a sensor chip using standard amine coupling chemistry.[11]

-

Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time. This provides information on the association phase.

-

Dissociation Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor. For a slowly reversible covalent inhibitor, this phase will be very slow.

-

Data Analysis: The resulting sensorgrams are fitted to a two-state reaction model (initial reversible binding followed by covalent modification) to determine the association rate constant (kon), the dissociation rate constant (koff) for the initial binding step, and the rate of covalent modification (kinact).[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the engagement of a drug with its target in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature.

Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with various concentrations of this compound or a vehicle control.

-

Thermal Challenge: Heat the treated samples to a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble CRM1/XPO1 remaining at each temperature using techniques such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve of CRM1 in the presence of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway of CRM1/XPO1 Inhibition by this compound

Caption: CRM1/XPO1 inhibition by this compound restores nuclear localization of TSPs, inducing apoptosis.

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for determining this compound and CRM1/XPO1 binding kinetics using SPR.

Logical Relationship of this compound's Covalent Inhibition

Caption: Two-step mechanism of this compound's slowly reversible covalent inhibition of CRM1.

References

- 1. researchgate.net [researchgate.net]

- 2. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Crystallization of Nuclear Export Signals or Small-Molecule Inhibitors Bound to Nuclear Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Atomic basis of CRM1-cargo recognition, release and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent and selective, orally bioavailable inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] As a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds, this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of XPO1, leading to the nuclear retention and functional activation of tumor suppressor proteins (TSPs).[4][5] This mechanism induces cell cycle arrest, apoptosis, and inhibits proliferation in a range of cancer cell lines, demonstrating significant preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed plausible chemical synthesis pathway of this compound, supported by experimental data and protocols.

Discovery and Mechanism of Action

Identification as a Selective Inhibitor of Nuclear Export (SINE)

This compound was identified through research efforts focused on developing small molecule inhibitors of nuclear export. The discovery of leptomycin B, a natural product with potent XPO1 inhibitory activity, validated XPO1 as a therapeutic target in oncology. However, its high toxicity limited its clinical utility.[6] This led to the development of synthetic SINE compounds, including this compound, which exhibit improved selectivity and a better safety profile.[5][6] this compound is a derivative of N-azolylacrylates and shares a common structural scaffold with other SINE compounds like Selinexor (KPT-330).[1]

Molecular Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the function of XPO1, a key protein responsible for the transport of over 200 cargo proteins, including many TSPs, from the nucleus to the cytoplasm.[7][8] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and inactivation of TSPs such as p53, p21, and FOXO proteins.[4][8]

This compound covalently and irreversibly binds to the Cys528 residue within the nuclear export signal (NES)-binding groove of XPO1.[3][4][5] This binding event blocks the interaction of XPO1 with its cargo proteins, forcing their accumulation in the nucleus.[5][8] The nuclear retention of TSPs allows them to carry out their normal functions, including cell cycle regulation and induction of apoptosis, ultimately leading to cancer cell death.[4][8]

Preclinical Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines.

Quantitative Efficacy Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MV4-11, OCI/AML3, MOLM-13 | Acute Myeloid Leukemia (AML) | 100 - 500 | [2][3] |

| HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 16 - 395 | [2] |

| NHL cell lines (panel) | Non-Hodgkin's Lymphoma (NHL) | ~25 (median) | [1] |

| Z138 (wt-p53) | Mantle Cell Lymphoma (MCL) | 18 | |

| JVM-2 (wt-p53) | Mantle Cell Lymphoma (MCL) | 141 | |

| MINO (mt-p53) | Mantle Cell Lymphoma (MCL) | 132 | |

| Jeko-1 (mt-p53) | Mantle Cell Lymphoma (MCL) | 144 |

Chemical Synthesis Pathway

The chemical synthesis of this compound, systematically named (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate, can be achieved through a multi-step process. The following represents a plausible synthetic route based on the synthesis of structurally related SINE compounds.

Synthesis of Key Intermediates

Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzamide

The synthesis begins with the commercially available 3,5-bis(trifluoromethyl)benzoyl chloride. This acid chloride is reacted with ammonia (B1221849) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to yield 3,5-bis(trifluoromethyl)benzamide.

Step 2: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

The resulting amide is then converted to the corresponding thioamide by treatment with Lawesson's reagent. The thioamide is subsequently reacted with formhydrazide in a condensation reaction, followed by cyclization, to form the 1,2,4-triazole (B32235) ring.

Final Assembly of this compound

Step 3: N-Alkylation of the Triazole Ring

The 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is then N-alkylated with a suitable propiolate ester, such as isopropyl propiolate, in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a Michael addition to afford the final product, this compound. The Z-isomer is the thermodynamically favored product.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is used to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Immunoblotting for CRM1 and p53

This protocol is used to detect the levels of CRM1 and the nuclear accumulation of p53 following this compound treatment.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRM1, p53, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Selective Inhibitor of Nuclear Export (SINE) for Advancing Cancer Therapy

An In-depth Technical Guide on the Role of KPT-185 in Modulating Nuclear Export of Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant localization of tumor suppressor proteins (TSPs) is a hallmark of many cancers, contributing to uncontrolled cell proliferation and survival. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein that is frequently overexpressed in malignant cells, leading to the exclusion of critical TSPs from the nucleus, thereby inactivating them. This compound, a potent and selective inhibitor of nuclear export (SINE), has emerged as a promising therapeutic agent that covalently binds to XPO1 and blocks its function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the nuclear retention of tumor suppressor proteins. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this compound's potential in oncology research and drug development.

Introduction

The compartmentalization of proteins within the cell is a critical regulatory mechanism for cellular function. In eukaryotic cells, the nucleus serves as the primary site for transcription and the regulation of gene expression. Tumor suppressor proteins, such as p53, FOXO, and IκB, play a pivotal role in maintaining genomic integrity, controlling the cell cycle, and inducing apoptosis in response to cellular stress.[1] The function of these proteins is contingent upon their nuclear localization, where they can interact with DNA and other nuclear factors.

In many cancer types, the overexpression of the nuclear export protein XPO1/CRM1 leads to the continuous shuttling of TSPs from the nucleus to the cytoplasm, effectively neutralizing their tumor-suppressive functions.[1][2] This process is a key driver of oncogenesis and represents a compelling target for therapeutic intervention. This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits XPO1-mediated nuclear export.[3] By binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, this compound prevents the association of TSPs with XPO1, leading to their nuclear accumulation and the restoration of their tumor-suppressive activities.[4]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of XPO1, which disrupts the nuclear export of a wide range of cargo proteins, including numerous tumor suppressors.[4][5] This inhibition is achieved through a covalent but slowly reversible bond with Cys528 in the XPO1 cargo-binding pocket.[2] The blockade of XPO1 leads to the nuclear retention and accumulation of key tumor suppressor proteins, thereby reactivating their downstream signaling pathways that promote cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with overactive XPO1, tumor suppressor proteins are exported to the cytoplasm, rendering them inactive. This compound blocks this export, leading to the nuclear accumulation of these proteins and subsequent cell cycle arrest and apoptosis.

Quantitative Data on this compound Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, demonstrating potent efficacy at nanomolar concentrations. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Multiple Myeloma (MM.1S, H929, etc.) | Multiple Myeloma | 5 - 120 | [1] |

| Acute Myeloid Leukemia (AML) | Acute Myeloid Leukemia | 100 - 500 | [3][6] |

| T-cell Acute Lymphoblastic Leukemia | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [3] |

| Non-Hodgkin's Lymphoma (NHL) | Non-Hodgkin's Lymphoma | ~25 (median) | [6] |

| Pancreatic Cancer (BxPc-3, etc.) | Pancreatic Cancer | Low nanomolar | [2] |

| Ovarian Cancer (A2780, etc.) | Ovarian Cancer | See Figure 1A in[7] | [7] |

| Melanoma (A375, CHL-1) | Melanoma | See Figure 3 in[8] | [8] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Effect | Concentration | Duration | Reference(s) |

| MM.1S | 1.4-fold increase in G0/G1 phase | Not specified | 24 hours | [1] |

| MM.1S | 4.5-fold decrease in S phase | Not specified | 24 hours | [1] |

| MOLT-4 | G1 phase cell cycle arrest | Not specified | - | [3] |

| A2780 | Increased cleaved caspase 3 and 9 | Not specified | 12 hours | [7][9] |

| A2780 | Apoptosis increased from 2% to 60% | Not specified | 72 hours | [7][9] |

| A375 | Nuclear localization of TP53 | 500 nM | 16 hours | [8] |

| Z-138 | Nuclear accumulation of p53 | 160 nM | 1 hour | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed cells into 96-well plates at a desired density.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM to 10 µM) for specified time points (e.g., 24, 48, and 72 hours).[6]

-

WST-1 Reagent Addition: Add cell proliferation reagent WST-1 to each well according to the manufacturer's protocol.[6]

-

Incubation: Incubate the plates for a specified time.

-

Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[6]

Subcellular Fractionation and Immunoblotting

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

-

Cell Lysis: Harvest and lyse the cells to separate the nuclear and cytoplasmic fractions using a subcellular fractionation kit.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the proteins of interest (e.g., p53, Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).[8]

-

Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

Experimental Workflow for Assessing Nuclear Protein Localization

The following diagram outlines the typical workflow for investigating the effect of this compound on the subcellular localization of a target protein.

Impact on Key Tumor Suppressor Proteins

p53

One of the most well-documented effects of this compound is the nuclear retention and subsequent activation of the tumor suppressor protein p53.[5][8] In many cancer cells, p53 is actively exported to the cytoplasm, where it is targeted for degradation. This compound treatment leads to a significant accumulation of p53 in the nucleus of cancer cells, including those with wild-type p53.[3][5] This nuclear retention of p53 results in the upregulation of its downstream target, CDKN1A, which induces cell cycle arrest.[8] Notably, the anti-tumor effects of this compound are not solely dependent on p53 status, as it also induces apoptosis in p53-mutant or null cell lines.[1][10][11]

Other Tumor Suppressor Proteins

Besides p53, this compound also affects the localization and function of other tumor suppressor proteins, including FOXO and IκB.[1] The nuclear retention of these proteins contributes to the broad anti-cancer activity of this compound across various hematological and solid tumors.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a wide range of cancers by targeting the fundamental mechanism of nuclear export. Its ability to restore the nuclear localization and function of key tumor suppressor proteins provides a powerful approach to reactivate the cell's own defense mechanisms against cancer. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of XPO1 inhibitors. Future research should continue to explore the full spectrum of cargo proteins affected by this compound and investigate rational combination therapies to enhance its anti-tumor efficacy. The development of biomarkers to predict response to this compound and other SINE compounds will be crucial for their successful clinical translation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Nuclear Export Inhibition for Pancreatic Cancer Therapy | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

KPT-185: A Deep Dive into its Downstream Signaling Pathways and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185, a selective inhibitor of nuclear export (SINE), represents a promising therapeutic agent in oncology. By targeting Exportin 1 (XPO1/CRM1), this compound effectively disrupts the cellular machinery responsible for the nuclear export of critical tumor suppressor proteins and growth regulators. This in-depth technical guide elucidates the core mechanism of action of this compound and details its impact on key downstream signaling pathways. The information presented herein is supported by a comprehensive review of preclinical data, with a focus on quantitative outcomes and experimental methodologies to provide a practical resource for the scientific community.

Core Mechanism of Action: Inhibition of XPO1/CRM1

This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue (Cys528) within the cargo-binding groove of XPO1[1]. This covalent modification inactivates the XPO1 protein, leading to the inhibition of nuclear export of a wide range of cargo proteins, including tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs. The subsequent nuclear accumulation of these proteins reactivates their tumor-suppressive functions, ultimately leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[2][3][4][5]

Downstream Signaling Pathways Affected by this compound

The inhibition of XPO1 by this compound triggers a cascade of events that impact multiple signaling pathways critical for cancer cell survival and proliferation.

The p53 Tumor Suppressor Pathway

A primary consequence of this compound treatment is the nuclear accumulation and subsequent activation of the p53 tumor suppressor protein.[3][6] In cancer cells with wild-type p53, this leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, which trigger apoptosis.[7][8][9] Studies have shown that the p53 status of a cell can be a critical determinant of its sensitivity to this compound-induced apoptosis.[8] However, this compound has also demonstrated efficacy in p53-mutant or null cancer cells, indicating the involvement of p53-independent mechanisms.[4][7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to KPT-185: A Dual Inducer of p53-Dependent and Independent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KPT-185, a selective inhibitor of nuclear export (SINE), detailing its mechanisms of action in inducing apoptosis through both p53-dependent and independent pathways. It includes quantitative data, detailed experimental protocols, and visualizations of key cellular processes.

Introduction: Targeting Nuclear Export in Cancer

This compound is an orally bioavailable, small-molecule compound that selectively and irreversibly inhibits Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3] In many cancer types, XPO1 is overexpressed, leading to the functional inactivation of TSPs via their mislocalization in the cytoplasm.

By binding to the Cys528 residue in the cargo-binding groove of XPO1, this compound blocks this export process.[2][4] This forced nuclear retention and accumulation of TSPs restores their natural function, leading to potent anti-proliferative and pro-apoptotic effects in malignant cells. This guide explores the dual pathways through which this compound achieves this, demonstrating its efficacy in cancer cells regardless of their p53 mutational status.[5][6][7][8]

Core Mechanism: p53-Dependent Apoptosis Induction

In cancer cells harboring wild-type p53 (p53-WT), the primary mechanism of this compound-induced apoptosis is the restoration of the p53 tumor suppressor pathway.

Signaling Pathway

Normally, XPO1 exports p53 out of the nucleus, preventing it from activating its target genes. This compound treatment disrupts the interaction between XPO1 and p53, leading to the rapid accumulation of p53 within the nucleus.[1][3][9] This nuclear p53 then functions as a transcription factor, activating the expression of pro-apoptotic genes such as PUMA and BAX.[10][11] This, in turn, initiates the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspases 9 and 3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][5] Studies show that this compound is a more potent activator of p53-mediated transcription than MDM2 inhibitors like Nutlin-3a in certain cancer models.[6][11]

p53-Independent Apoptosis Induction

A key therapeutic advantage of this compound is its ability to induce apoptosis in cancer cells that have mutated or null p53, which are often resistant to conventional therapies.[3][4][5][12] This is achieved through several parallel mechanisms.

Signaling Pathways

-

Suppression of Oncogenic Mediators : this compound has been shown to decrease the protein expression of key oncogenic drivers like c-Myc, Cyclin D1, PIM1, and anti-apoptotic Bcl-2 family members.[12][13] The nuclear retention of other XPO1 cargo, such as the eukaryotic translation initiation factor 4E (eIF4E), can disrupt the export and translation of mRNAs for these oncogenes.[12]

-

Inhibition of Ribosomal Biogenesis : Proteomic analysis reveals that this compound treatment leads to a significant downregulation of ribosomal proteins.[4][13] By blocking the XPO1-mediated export of ribosomal subunits and RNAs, this compound impairs the assembly of new ribosomes, which is critical for the high translational demands of rapidly proliferating cancer cells. This disruption of ribosomal biogenesis induces cellular stress and triggers apoptosis.[4][13]

-

Nuclear Retention of Other TSPs : Beyond p53, this compound forces the nuclear accumulation of other tumor suppressors like FoxO3, which can also contribute to apoptosis.[3]

Quantitative Efficacy Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across a wide range of cancer cell lines.

Anti-Proliferative Activity (IC50)

This compound demonstrates potent growth inhibition at nanomolar concentrations in various hematological and solid tumors.

| Cell Line | Cancer Type | p53 Status | IC50 Concentration | Reference |

| Leukemia Panel | Acute Myeloid Leukemia (AML) | Various | 100 - 500 nM | [1][2][14][15] |

| T-ALL Panel | T-cell Acute Lymphoblastic Leukemia | Various | 16 - 395 nM (at 72h) | [1] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Mutant | Induces apoptosis at 120 nM | [15][16] |

| A2780/CP70 | Ovarian Cancer | Wild-Type | ~100-200 nM | [3][5] |

| OVCAR3 | Ovarian Cancer | Mutant | ~200-300 nM | [5] |

| SKOV3 | Ovarian Cancer | Null | ~200-300 nM | [5] |

| H1299 | Lung Cancer | Null | 0.2 µM (200 nM) | [3] |

| MDA-MB-157 | Breast Cancer | Null | 0.92 µM (920 nM) | [3] |

| Lovo | Colon Cancer | Wild-Type | ~500 nM | [17] |

| HT29 | Colon Cancer | Mutant | 1000 - 3000 nM | [17] |

| GBM Panel | Glioblastoma | Various | 6 - 354 nM | [18] |

Apoptosis Induction

This compound treatment leads to a time- and dose-dependent increase in apoptotic cells, as measured by Annexin V staining.

| Cell Line | This compound Conc. | Treatment Time | Apoptotic Cells (%) | Reference |

| A2780 (Ovarian) | 0.2 µM | 48 hours | ~50% | [3] |

| A2780 (Ovarian) | 0.2 µM | 72 hours | ~60% | [3] |

| H1299 (Lung, p53-null) | Not Specified | 48 hours | 27% (vs. 8.3% control) | [3] |

| MDA-MB-157 (Breast, p53-null) | Not Specified | 48 hours | 36.2% (vs. 14.1% control) | [3] |

| MOLT-4 (T-ALL) | 120 nM | 13 hours | 48% | [16] |

| Jurkat (T-ALL) | 30 nM | 6 hours | 69% | [16] |

| Primary MCL (p53-WT) | 100 nM | 72 hours | 64.5% | [11] |

Key Experimental Protocols

The following are standardized methodologies used to evaluate the cellular effects of this compound.

Cell Viability Assay (WST-1 or MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment : Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO).[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

Reagent Addition : Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[14]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treatment : Culture and treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining : Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[16]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins.

-

Cell Lysis : After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, PARP, Bcl-2, β-actin) overnight at 4°C.[3]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Subcellular Fractionation

This protocol separates nuclear and cytoplasmic proteins to demonstrate nuclear accumulation.

-

Cell Harvesting : Harvest treated cells and wash with cold PBS.

-

Cytoplasmic Lysis : Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenization : Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

Centrifugation : Centrifuge the homogenate at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Nuclear Lysis : Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.

-

Analysis : Analyze both fractions by Western blotting, using markers like Histone H3 for the nuclear fraction and HSP90 or Tubulin for the cytoplasmic fraction to confirm purity.[9]

Conclusion and Therapeutic Implications

This compound is a potent anti-cancer agent that effectively induces apoptosis in a broad range of malignancies. Its dual mechanism of action is a significant advantage, allowing it to trigger cell death in tumors with functional p53 and, crucially, in those with p53 mutations that are typically resistant to DNA-damaging agents.

The ability to reactivate the p53 pathway in p53-WT cells and simultaneously target fundamental cancer processes like ribosomal biogenesis and oncogene expression in p53-mutant/null cells provides a strong rationale for its clinical development. This makes this compound and other SINE compounds a promising class of drugs for targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Comprehensive Technical Guide to its Role in G1/S Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates significant potential as an anti-cancer therapeutic by inducing cell cycle arrest, primarily at the G1/S transition. This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-mediated cell cycle disruption. Quantitative data from various studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research and development.

Introduction

This compound is a potent and selective, orally bioavailable small molecule that inhibits Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a crucial nuclear export protein responsible for transporting over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2][3] In many malignancies, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs, thereby promoting uncontrolled cell proliferation and survival.[2][4]

This compound and its clinical analogue, selinexor (B610770) (KPT-330), covalently bind to cysteine 528 in the cargo-binding groove of XPO1.[5][6] This irreversible inhibition blocks the nuclear export of key TSPs such as p53, p21, p27, and retinoblastoma protein (Rb).[2][7] The resulting nuclear accumulation of these proteins re-establishes their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] A hallmark of this compound's activity is the induction of G1 phase cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase.[1][9][10]

Quantitative Analysis of this compound Activity

The efficacy of this compound and its analogues in inhibiting cell proliferation and inducing cell cycle arrest has been quantified across various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound and Selinexor (KPT-330)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| This compound | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | Jurkat | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | LOUCY | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | [10] |

| This compound | MV4-11 | Acute Myeloid Leukemia | 100-500 | Not Specified | [1] |

| This compound | OCI/AML3 | Acute Myeloid Leukemia | 100-500 | Not Specified | [1] |

| This compound | Z138 | Mantle Cell Lymphoma | 18 | 72 | [9] |

| This compound | JVM-2 | Mantle Cell Lymphoma | 141 | 72 | [9] |

| This compound | MINO | Mantle Cell Lymphoma | 132 | 72 | [9] |

| This compound | Jeko-1 | Mantle Cell Lymphoma | 144 | 72 | [9] |

| Selinexor (KPT-330) | T24 | Bladder Cancer | ~100 | 72 | [11] |

| Selinexor (KPT-330) | UM-UC-3 | Bladder Cancer | ~100 | 72 | [11] |

| Selinexor (KPT-330) | Liposarcoma Cell Lines | Liposarcoma | 125-2000 (dose-dependent inhibition) | 72 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MOLT-4 | DMSO (Control) | 54 | Not Specified | Not Specified | [12] |

| MOLT-4 | This compound (30 nM, 24h) | 81 | Not Specified | Not Specified | [12] |

| MOLT-4 | This compound (60 nM, 24h) | 81 | Not Specified | Not Specified | [12] |

| Z138 (shC) | Control | 64.3 ± 2.5 | 32.7 ± 2.2 | 3.0 ± 0.3 | [9] |

| Z138 (shC) | This compound (20 nM, 48h) | 69.8 ± 2.6 | 27.5 ± 2.4 | 2.7 ± 0.2 | [9] |

| JVM2 (shC) | Control | Not Specified | Decreased | Not Specified | [9] |

| JVM2 (shp53) | This compound (100nM, 48h) | Increased | Decreased | Not Specified | [9][13] |

| Liposarcoma Cells | Selinexor (0-1000 nM, 24h) | Significantly Increased | Significantly Reduced | Significantly Reduced | [14] |

| Bladder Cancer Cells (T24, J82, UM-UC-3, 5637) | Selinexor (0.1 uM, 72h) | Increased | Significantly Decreased | Decreased (T24, J82) | [11] |

Core Signaling Pathway of this compound-Induced G1/S Arrest

This compound's primary mechanism for inducing G1/S cell cycle arrest is through the inhibition of XPO1, leading to the nuclear retention and activation of key tumor suppressor proteins.

Caption: this compound mediated G1/S cell cycle arrest pathway.

The key events in this pathway are:

-

XPO1 Inhibition: this compound binds to and inhibits XPO1.

-

Nuclear Accumulation of TSPs: This blockade prevents the export of p53, p21, p27, and Rb, causing them to accumulate in the nucleus.

-

p53 Activation: Nuclear p53 acts as a transcription factor, upregulating the expression of CDK inhibitor p21.[14][15]

-

CDK Inhibition: Nuclear p21 and p27 bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[14]

-

Rb Hypophosphorylation: Inhibition of CDKs prevents the hyper-phosphorylation of Rb, keeping it in its active, hypophosphorylated state.

-

E2F Sequestration: Active Rb binds to the transcription factor E2F, preventing it from activating the transcription of genes required for S-phase entry.[16]

-

G1/S Arrest: The inability to express S-phase-specific genes results in cell cycle arrest at the G1/S checkpoint.

This mechanism has been shown to be effective irrespective of p53 mutation status in some cancer types, suggesting the involvement of p53-independent pathways as well, likely through the nuclear retention of other TSPs like p27 and Rb.[9]

Detailed Experimental Protocols

Cell Viability Assay (MTS/WST-1)

This protocol is for determining the dose-dependent effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom microplates

-

MTS or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Ensure the final DMSO concentration is below 0.1% in all wells. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[17]

-

Add 20 µL of MTS or WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).[9][12]

-

Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the G1/S transition.

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-p27, anti-Cyclin D1, anti-Cyclin E, anti-CDK4, anti-CDK2, anti-phospho-Rb, anti-total-Rb, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]

Conclusion

This compound effectively induces G1/S phase cell cycle arrest in a broad range of cancer cell types. Its mechanism of action, centered on the inhibition of XPO1-mediated nuclear export, leads to the functional restoration of key tumor suppressor proteins that govern the G1 to S phase transition. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other SINE compounds in oncology. The consistent observation of G1 arrest, supported by the molecular changes in cell cycle regulatory proteins, solidifies the role of this compound as a potent disruptor of the cancer cell cycle.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. karyopharm.com [karyopharm.com]

- 6. Inhibition of exportin-1 function results in rapid cell cycle-associated DNA damage in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The efficacy of selinexor (KPT-330), an XPO1 inhibitor, on non-hematologic cancers: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oncotarget.com [oncotarget.com]

- 15. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Positive Feedback Regulation between KLF5 and XPO1 Promotes Cell Cycle Progression of Basal like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

KPT-185 in Hematological Malignancies: A Preclinical Technical Overview

Introduction

KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including major tumor suppressor proteins (TSPs) like p53, p21, and p27, from the nucleus to the cytoplasm.[4][5] In many hematological malignancies, XPO1 is overexpressed, leading to the functional inactivation of these TSPs and promoting uncontrolled cell proliferation and survival.[6][7] this compound covalently binds to a cysteine residue in the cargo-binding groove of XPO1, blocking its function and forcing the nuclear retention and activation of TSPs.[1][8] This mechanism triggers cell cycle arrest, induces apoptosis, and ultimately suppresses tumor growth. This document provides a detailed overview of the preclinical studies of this compound in various hematological malignancies, focusing on its efficacy, mechanism of action, and the experimental protocols used for its evaluation. Although this compound itself has poor pharmacokinetics, limiting its in vivo use, it has been extensively studied in vitro and paved the way for the development of orally bioavailable analogs like Selinexor (KPT-330) that have advanced to clinical trials.[1][4][9]

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of XPO1, which sets off a cascade of anti-tumor effects. By blocking the nuclear export of TSPs, this compound restores their tumor-suppressing functions. Simultaneously, it inhibits the export of oncogenic mRNAs, leading to the downregulation of key oncoproteins. This dual action results in cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[1][4]

Quantitative Preclinical Efficacy

The anti-proliferative activity of this compound has been quantified across a range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) and the effective dose for 50% cell killing (ED50) are key metrics for assessing its potency.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Hematological Malignancy Cell Lines

| Malignancy | Cell Line | p53 Status | IC50 (nM) | Incubation Time (h) | Citation(s) |

| Mantle Cell Lymphoma (MCL) | Z138 | Wild-Type | 18 | 72 | [10],[11] |

| JVM-2 | Wild-Type | 141 | 72 | [10],[11] | |

| MINO | Mutant | 132 | 72 | [10],[11] | |

| Jeko-1 | Mutant | 144 | 72 | [10],[11] | |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Various (14 lines) | Mixed | 16 - 395 | 72 | [9],[2] |

| Jurkat | - | ~30 | 72 | [9] | |

| MOLT-4 | - | ~120 | 72 | [9] | |

| Acute Myeloid Leukemia (AML) | Various Lines | Mixed | 100 - 500 | 72 | [2],[3] |

Note: The efficacy of this compound in MCL and T-ALL appears to be independent of the p53 mutational status.[10]

Table 2: this compound Induced Apoptosis and Cell Cycle Arrest

| Malignancy | Cell Line | Metric | This compound Conc. (nM) | Time (h) | Result | Citation(s) |

| Mantle Cell Lymphoma (MCL) | Z138 | ED50 (Apoptosis) | 57 - 62 | 72 | 50% of cells are apoptotic | [10] |

| JVM-2 | ED50 (Apoptosis) | 770 - 910 | 72 | 50% of cells are apoptotic | [10] | |

| MINO | ED50 (Apoptosis) | 67 - 917 | 72 | 50% of cells are apoptotic | [10] | |

| Jeko-1 | ED50 (Apoptosis) | 511 - 618 | 72 | 50% of cells are apoptotic | [10] | |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Apoptosis | 30 | 6 | 69% Annexin V positive cells | [9] |

| MOLT-4 | Apoptosis | 120 | 13 | 48% Annexin V positive cells | [9] | |

| MOLT-4 | Cell Cycle | 30 - 60 | 24 | G1 phase arrest | [9],[2] | |

| Jurkat | Cell Cycle | 15 - 30 | 24 | G1 phase arrest | [9] |

Detailed Experimental Protocols

The preclinical evaluation of this compound relies on a set of standardized in vitro assays to determine its effects on cancer cell viability, apoptosis, and protein expression.

Cell Viability and IC50 Determination

This protocol is used to measure the dose-dependent effect of this compound on cell proliferation and to calculate the IC50 value.[12]

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 2 x 10⁵ cells/mL) and allowed to adhere or stabilize.[3][10]

-

Treatment: Cells are treated with a range of this compound concentrations (typically from 10 nM to 10 µM) and a vehicle control (DMSO).[3]

-

Incubation: The plates are incubated for a defined period, commonly 72 hours, to allow for the compound's effect on cell growth.[3][9][10]

-

Assay: A viability reagent such as MTS, WST-1, or CellTiter-Glo is added to the wells.[3][10] These reagents measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence is measured using a microplate reader.[3] The results are normalized to the control group, and the IC50 value is calculated using a sigmoidal dose-response curve fit.[13]

Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

-

Cell Preparation: Cells are cultured and treated with this compound as described above.

-

Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.[15]

-

Staining: Cells are washed and resuspended in a binding buffer. Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added.[15]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The results allow for the quantification of four cell populations:

-

Viable: Annexin V-negative / PI-negative.

-

Early Apoptotic: Annexin V-positive / PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

-

Necrotic: Annexin V-negative / PI-positive.

-

Cell Cycle Analysis

This method determines the effect of this compound on the cell cycle progression.

-

Cell Preparation and Treatment: Cells are cultured and treated with this compound for a specific duration (e.g., 24 or 48 hours).[9][18]

-

Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI).[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle:

-

G0/G1 phase: Normal DNA content (2N).

-

S phase: Intermediate DNA content (between 2N and 4N).

-

G2/M phase: Doubled DNA content (4N).[9]

-

Western Blotting

Western blotting is used to detect and quantify changes in the expression levels of specific proteins following this compound treatment.

-

Cell Lysis: After treatment, cells are harvested and lysed using a RIPA buffer to extract total cellular proteins.[18]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-